(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound “(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a benzothiazole-derived sulfonamide characterized by a Z-configuration imine linkage, a 3-ethyl-substituted benzothiazole core, and a pyrrolidine-sulfonyl benzamide moiety. Its design aligns with medicinal chemistry strategies for optimizing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-23-17-7-3-4-8-18(17)27-20(23)21-19(24)15-9-11-16(12-10-15)28(25,26)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNCDDEGJDYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group. These structural components contribute to its biological activity, particularly its ability to interact with various biological targets.
1. Enzyme Inhibition
Research indicates that derivatives of benzothiazole, similar to the compound , exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structures have shown promising results as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases like Alzheimer's disease .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Compound 3s | 6.7 | 2.35 | 1.6 |
| Compound 4b | 0.012 | Not reported | Not reported |
| (Z)-N-(3-ethyl...) | To be determined | To be determined | To be determined |
2. Histamine H3 Receptor Modulation
The compound's structural features suggest potential activity as a histamine H3 receptor antagonist. Histamine H3 receptors are implicated in regulating neurotransmitter release, and antagonists can enhance wakefulness and cognitive functions . The modulation of these receptors may provide therapeutic benefits in sleep disorders and cognitive impairments.
Study on Benzothiazole Derivatives
A study highlighted the multitargeted nature of benzothiazole derivatives, where compounds were evaluated for their affinity towards histamine H3 receptors and their inhibitory effects on cholinergic enzymes. The most promising compounds demonstrated low nanomolar Ki values, indicating strong binding affinity .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzothiazole-based compounds against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms, potentially offering new avenues for treating neurodegenerative diseases .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymes : By binding to the active sites of AChE and MAO-B, the compound may prevent the breakdown of neurotransmitters, enhancing cholinergic signaling.
- Receptor Antagonism : As a potential histamine H3 antagonist, it could modulate neurotransmitter release patterns, improving cognitive functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s closest structural analogs include derivatives with modifications to the sulfonamide substituent or benzothiazole ring. A key example is (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6), which differs in two regions:
Sulfonamide Substituent : Replacement of pyrrolidine (5-membered ring) with azepane (7-membered ring).
Benzothiazole Core : Introduction of a fluorine atom at the 4-position.
Table 1: Structural and Hypothesized Property Differences
*Calculated based on structural formulas.
Physicochemical and Pharmacological Implications
- Azepane vs. Pyrrolidine : The larger azepane ring may reduce aqueous solubility but improve membrane permeability due to increased hydrophobicity. This could influence pharmacokinetic profiles, such as oral bioavailability .
- Fluorine Substitution : The 4-fluoro group on the benzothiazole ring may enhance metabolic stability by blocking oxidative degradation pathways (e.g., cytochrome P450-mediated oxidation). Additionally, fluorine’s electronegativity could alter electronic distribution, affecting interactions with target proteins .
Computational Similarity Analysis
Quantitative structural similarity assessments, such as Tanimoto coefficients, are critical for comparing binary chemical fingerprints. For example:
- Tanimoto Coefficient (Tc) : A Tc > 0.85 indicates high similarity. The target compound and its azepane/fluoro analog likely share a high Tc due to conserved benzothiazole and sulfonamide motifs. However, the azepane and fluorine modifications may lower Tc slightly, reflecting divergences in steric and electronic profiles .
- 3D Pharmacophore Overlap : Differences in ring size and substituent electronegativity may reduce overlap in hydrogen-bonding or hydrophobic interaction sites, impacting predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
